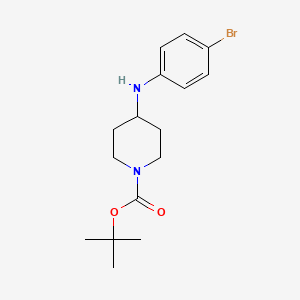
4-((4-溴苯基)氨基)哌啶-1-羧酸叔丁酯
概述
描述
tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate: is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a piperidine ring. This compound is often used in the preparation of more complex molecules, particularly in the field of medicinal chemistry.
科学研究应用
Chemistry: tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to create analogs of therapeutic agents, particularly those targeting the central nervous system. It serves as a precursor in the synthesis of compounds with potential analgesic and anesthetic properties .
Industry: The compound is also used in the production of specialty chemicals and materials, where its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用机制
Target of Action
Tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, also known as 1-BOC-4-(4-bromo-phenylamino)-piperidine, is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent synthetic opioid that is used for pain management .
Mode of Action
The compound, Tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, is an N-protected derivative of 4-anilinopiperidine . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps . The conversion process involves the interaction of the compound with other chemicals, leading to the formation of fentanyl, a potent opioid.
Biochemical Pathways
Tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is involved in the synthesis pathways of fentanyl and its analogues . These pathways involve the use of specific precursor chemicals, and the compound serves as an important intermediate in these processes .
Pharmacokinetics
The compounds it helps produce, such as fentanyl, are known to have high bioavailability and rapid onset of action .
Result of Action
As an intermediate in the production of fentanyl and its analogues, Tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate contributes to the potent analgesic effects of these drugs . Fentanyl, for instance, binds to the body’s opioid receptors, leading to a decrease in the perception of pain .
Action Environment
The action of Tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is influenced by various environmental factors during its synthesis process. The quality of the raw materials, the conditions of the reaction, and the precision of the synthetic steps can all impact the efficacy and stability of the final product . Furthermore, the compound is heavily regulated in many jurisdictions due to its use in the production of controlled substances .
生化分析
Biochemical Properties
tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate: plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of fentanyl, where it acts as an intermediate . The compound’s interactions with enzymes such as piperidine carboxylase facilitate the formation of the desired end products. These interactions are typically characterized by the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the catalysis of specific biochemical reactions.
Molecular Mechanism
At the molecular level, tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For instance, in the synthesis of fentanyl analogues, the compound binds to and modifies the activity of enzymes involved in the synthetic pathway . These interactions can result in changes in gene expression, further influencing the biochemical pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes .
Metabolic Pathways
tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate: is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes in these pathways. For example, in the synthesis of fentanyl analogues, the compound interacts with enzymes involved in the formation of the final product, thereby affecting the overall metabolic process . These interactions can lead to changes in metabolite levels and the efficiency of the synthetic pathway.
Transport and Distribution
Within cells and tissues, tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters . These factors determine its bioavailability and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . These interactions are essential for the compound’s role in biochemical reactions and its overall efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate typically involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with 4-bromoaniline. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
- Substituted piperidines
- Carboxylic acids
- Various functionalized derivatives depending on the specific reactions performed.
相似化合物的比较
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromomethyl)piperidine-1-carboxylate
Uniqueness: The presence of the 4-bromophenyl group in tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate distinguishes it from other similar compounds. This bromine atom allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCRNXMZSKCKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458909 | |
| Record name | tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443998-65-0 | |
| Record name | tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
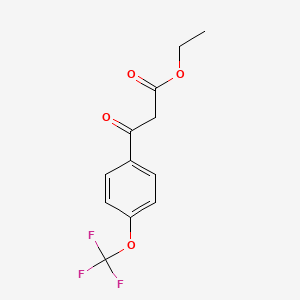


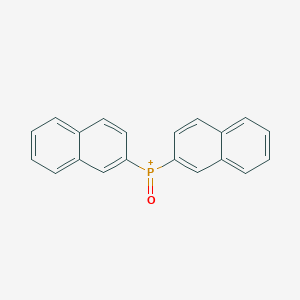
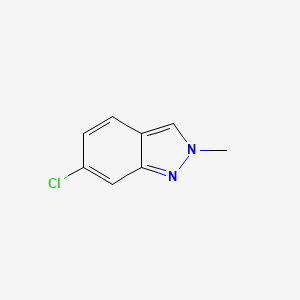
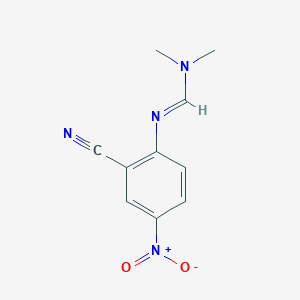
![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)

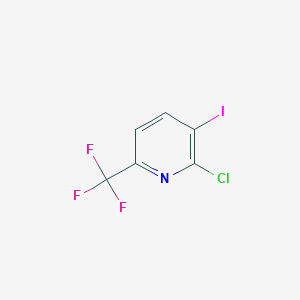
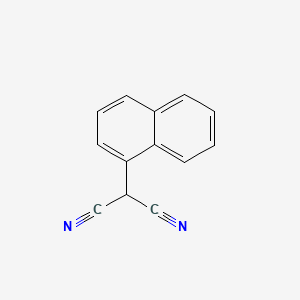
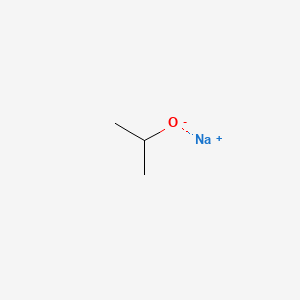

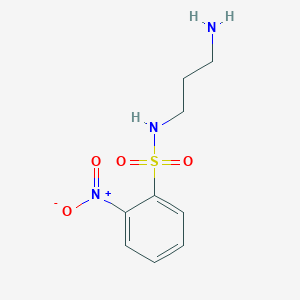
rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
